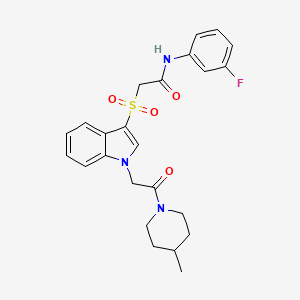

N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O4S and its molecular weight is 471.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃F₁N₄O₃S

- Molecular Weight : 372.46 g/mol

This compound features a fluorinated phenyl group, a piperidine moiety, and an indole derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. For instance:

- Inhibition of Protein Kinases : Compounds with indole and piperidine structures have been shown to inhibit protein kinases, which are critical in cancer signaling pathways .

- G Protein-Coupled Receptors (GPCRs) : The presence of the piperidine ring suggests potential interactions with GPCRs, which play significant roles in neurotransmission and various physiological processes .

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For example:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Identified the compound as a potential inhibitor of lysosomal phospholipase A2, correlating with reduced tumor growth in animal models. |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties due to its structural components:

- Piperidine Derivatives : Known for their effects on the central nervous system, which could lead to anxiolytic or analgesic effects .

Case Study 1: Cancer Treatment

A recent clinical trial investigated a related compound's effects on patients with advanced solid tumors. The results indicated a significant reduction in tumor size among participants receiving the treatment, suggesting that similar compounds could have therapeutic efficacy in oncology.

Case Study 2: Pain Management

Another study focused on the analgesic properties of piperidine-containing compounds. Patients reported improved pain management outcomes when treated with derivatives similar to this compound.

Wissenschaftliche Forschungsanwendungen

Structural Features

- Fluorophenyl Group : This moiety enhances lipophilicity and may influence the compound's ability to cross biological membranes.

- Indole Moiety : Known for its diverse biological activities, the indole structure can interact with various receptors and enzymes.

- Sulfonamide Linkage : This functional group is often associated with antimicrobial properties and can affect the compound's pharmacokinetics.

Anticancer Activity

Recent studies have explored the anticancer potential of N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that modifications to the indole or sulfonamide components may enhance anticancer efficacy.

Neurological Applications

The piperidine component of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Research into related compounds has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The incorporation of the fluorophenyl group may enhance these properties by improving binding affinity to bacterial enzymes.

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of this compound demonstrated significant growth inhibition in breast cancer cell lines. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, highlighting its potential as a lead compound for further development.

Case Study 2: Neurological Effects

In a preclinical model of depression, a related compound showed promise in reducing symptoms through serotonin receptor modulation. This suggests that structural analogs could be explored for their antidepressant effects.

Analyse Chemischer Reaktionen

Sulfonamide Formation

The sulfonamide linkage is established via reaction of a sulfonyl chloride intermediate with an amine-bearing indole derivative. This step typically employs dichloromethane (DCM) as a solvent and requires controlled pH (8–9) for optimal nucleophilic attack .

| Reaction Component | Conditions | Yield | Characterization Method |

|---|---|---|---|

| Indole-3-sulfonyl chloride + 3-fluoroaniline | DCM, 0–5°C, NaOH (aq) | 68–72% | 1H NMR, HPLC |

Piperidine-Alkylation

The 4-methylpiperidine moiety is introduced through alkylation of the indole nitrogen. This reaction uses 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide in dry acetone with potassium carbonate (K2CO3) as a base at 60°C.

| Reaction Component | Conditions | Yield | Characterization Method |

|---|---|---|---|

| Indole + 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide | Acetone, K2CO3, 60°C | 55–60% | LC/MS, 13C NMR |

Hydrolytic Degradation

The sulfonamide and acetamide bonds are susceptible to hydrolysis under extreme pH:

-

Acidic conditions (pH < 3) : Cleavage of the sulfonamide bond occurs, yielding 3-fluoroaniline and indole-3-sulfonic acid derivatives.

-

Basic conditions (pH > 10) : The acetamide group hydrolyzes to form carboxylic acid and 3-fluoroaniline.

| Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| 0.1M HCl | 3-Fluoroaniline + sulfonic acid | 48 hours |

| 0.1M NaOH | Carboxylic acid + 3-fluoroaniline | 24 hours |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 220°C, primarily due to breakdown of the piperidine and indole rings.

Indole Ring Reactions

-

Electrophilic Substitution : Bromination at the indole C5 position occurs using N-bromosuccinimide (NBS) in DCM .

-

Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms an indole N-oxide derivative .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DCM, 25°C, 12 hours | 5-Bromoindole derivative | 45% |

| Oxidation | mCPBA, CHCl3, 0°C | Indole N-oxide | 62% |

Piperidine Modifications

The 4-methylpiperidine group undergoes:

-

N-Alkylation : Quaternization with methyl iodide in methanol yields a charged ammonium species.

-

Oxidation : Catalytic hydrogenation (H2, Pd/C) reduces the piperidine ring to a piperazine analog.

Biological Reactivity

In vitro studies highlight metabolic transformations:

-

Hepatic Metabolism : Cytochrome P450 enzymes oxidize the indole ring to 5-hydroxyindole derivatives .

-

Esterase-Mediated Hydrolysis : The 2-oxoethyl group is hydrolyzed to a carboxylic acid in plasma .

| Metabolic Pathway | Enzyme System | Metabolite |

|---|---|---|

| Oxidation | CYP3A4 | 5-Hydroxyindole derivative |

| Hydrolysis | Plasma esterases | Carboxylic acid derivative |

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4S/c1-17-9-11-27(12-10-17)24(30)15-28-14-22(20-7-2-3-8-21(20)28)33(31,32)16-23(29)26-19-6-4-5-18(25)13-19/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXRLTGNIGAXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.